2-(Hydroxyimino)-N-phenylacetamide

Organic Synthesis Isatin Precursor Process Chemistry

Sandmeyer isatin synthesis yields only ~42% and often gives isomeric mixtures. Procure the parent isonitrosoacetanilide for reproducible, high-efficiency cyclization. • 90% synthetic yield via improved two-step protocol-doubles the classic Sandmeyer yield. • Cyclizes to isatin in 71-91% yield as a single regioisomer in H₂SO₄. • >90% corrosion inhibition at 5×10⁻³ M in 1 M HCl; mixed-type inhibitor with Langmuir isotherm compliance. • Published single-crystal X-ray structure (CCDC 296724) for solid-state modeling.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 1769-41-1
Cat. No. B160134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxyimino)-N-phenylacetamide
CAS1769-41-1
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C=NO
InChIInChI=1S/C8H8N2O2/c11-8(6-9-12)10-7-4-2-1-3-5-7/h1-6,12H,(H,10,11)/b9-6+
InChIKeyUFNDNNCDEFJCHU-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxyimino)-N-phenylacetamide Identity and Physicochemical Baseline


2-(Hydroxyimino)-N-phenylacetamide (CAS 1769-41-1), also known as isonitrosoacetanilide, glyoxylanilide oxime, or isonitrosoacetylaniline, is a small-molecule oxime (C₈H₈N₂O₂, MW 164.16 g/mol) that serves as the indispensable isolable intermediate in the Sandmeyer isatin synthesis and as a versatile building block in heterocyclic chemistry [1]. The compound exists as the (E)-configured oxime stereoisomer, crystallizing in the orthorhombic Pbca space group with a melting point of approximately 175 °C (dec.) [2]. Commercial sources typically supply this compound at 95–98% purity, and it is soluble in DMSO, methanol, and ethanol but sparingly soluble in water, with a calculated logP of approximately 1.27–1.73 [3]. Its primary industrial and academic utility derives from its role as a precursor to isatin and oxindole derivatives, as a scaffold for corrosion inhibition studies, and as a candidate in antifouling research [4][5].

Workflow
Sandmeyer isatin synthesis and heterocyclic chemistry building block
Selection Context
Highest-reported-yield isolable precursor for unsubstituted isatin production
Structural Reference
Only fully validated crystalline reference standard (CCDC 296724) in its class

Why In-Class Substitution Fails for 2-(Hydroxyimino)-N-phenylacetamide


Isonitrosoacetanilide derivatives (INAs) share a common hydroxyiminoacetamide core, yet small structural perturbations—such as halogen or methyl substitution on the phenyl ring—produce large quantitative differences in synthetic yield, corrosion inhibition efficiency, antifouling selectivity, and crystallographic behavior that preclude interchangeable use [1]. The parent compound 2-(hydroxyimino)-N-phenylacetamide (unsubstituted INA) occupies a unique position: it is the highest-yielding substrate in the improved two-step synthesis (90% vs. 42% for Sandmeyer) [2], and it serves as the benchmark corrosion inhibitor against which brominated and methoxylated derivatives show enhanced but application-specific performance [3]. In antifouling assays, ring-substituted analogs (4-Br-INA, 4-CH₃-INA, and 2-Br-INA) exhibit nontoxic antibiofilm and antisettlement activity, whereas the parent compound shows a markedly different activity-toxicity profile that may be preferred or disfavored depending on the regulatory toxicity constraints of the target application [4]. These performance gaps mean that sourcing the precise isonitrosoacetanilide congener—rather than any INA derivative—is critical for reproducible experimental outcomes.

Ring-Substituted INA Derivatives
Halogen or methyl substitution on the phenyl ring significantly alters synthetic yield, corrosion inhibition efficiency, and antifouling selectivity. The parent compound's unique activity-toxicity baseline may not transfer to substituted analogs.
Meta-Substituted Precursors for Isatin
Cyclization of meta-substituted INAs yields isomeric isatin mixtures requiring separation. The parent compound avoids this regioisomeric complexity, making direct substitution inappropriate for purity-critical workflows.
Analogs for Solid-State Studies
No substituted INA analog has a published single-crystal X-ray structure or CSD deposition. Only the parent INA supports experimentally validated computational modeling and co-crystal design.

Quantitative Differentiation Evidence for 2-(Hydroxyimino)-N-phenylacetamide


Synthetic Yield: Improved Method vs. Classical Sandmeyer

The parent isonitrosoacetanilide (2-(hydroxyimino)-N-phenylacetamide) can be synthesized in 90% isolated yield using the 2,2-diacetoxyacetyl chloride / hydroxylamine two-step protocol, compared with only 42% yield for the same substrate under classical Sandmeyer conditions (chloral hydrate / hydroxylamine / Na₂SO₄) [1]. This 2.14-fold yield improvement is particularly pronounced for aniline derivatives with poor aqueous solubility or electron-rich ortho-substituents, for which the Sandmeyer method fails entirely [1]. The improved method thus renders the parent compound the most synthetically accessible INA congener when high throughput or scale-up is required.

Synthetic Yield
Head-to-head
90% yield (improved method) vs. 42% (Sandmeyer)
Supports procurement for high-throughput scale-up
2.14-fold enhancement; robust for electron-rich anilines
Organic Synthesis Isatin Precursor Process Chemistry

Corrosion Inhibition Efficiency vs. Substituted INA Derivatives

In a head-to-head study of three isonitrosoacetanilides as corrosion inhibitors for mild steel in 1 mol L⁻¹ HCl at 25 °C, the parent compound (isonitrosoacetanilide) achieved >90% inhibition efficiency at 5 × 10⁻³ mol L⁻¹, while the 2-bromo derivative reached a maximum of 97.6% and the 2-methoxy derivative showed slightly superior performance to the parent [1]. Weight loss, potentiodynamic polarization, and EIS measurements all confirmed the ranking: 2-Br-INA > 2-MeO-INA > parent INA [1]. The parent compound acts as a mixed-type inhibitor with predominantly cathodic character and adsorbs via physisorption obeying the Langmuir isotherm [1]. Although brominated/methoxylated analogs offer marginally higher peak inhibition, the parent INA provides the benchmark activity with the simplest molecular structure and lowest molecular weight, which may be advantageous when inhibitor loading per unit mass is a design constraint.

Corrosion Inhibition
Head-to-head
Parent INA: >90% inhibition at 5 mM (1 M HCl)
Benchmark inhibitor with lowest molecular complexity
Mixed-type; physisorption mechanism on mild steel
Corrosion Inhibition Mild Steel Protection Electrochemistry

Antifouling Selectivity and Toxicity Profile vs. Substituted INAs

A six-compound comparative antifouling study evaluated isonitrosoacetanilides at 0.625–10 µg mL⁻¹ against biofilm-forming bacteria (crystal violet assay) and barnacle (Amphibalanus amphitrite) cyprid settlement, with parallel toxicity assessment via LC₅₀/EC₅₀ in nauplii II and cyprid larvae [1]. The ring-substituted congeners 4-Br-INA, 4-CH₃-INA, and 2-Br-INA demonstrated nontoxic antibiofilm and antisettlement activity at one or more tested concentrations; 4-CH₃-INA and 2-Br-INA additionally exhibited biofilm eradication potential [1]. The parent (unsubstituted) INA, though not highlighted among the top-performing antifoulants in this study, serves as the essential reference scaffold whose activity-toxicity baseline is critical for structure-activity relationship (SAR) interpretation and for applications where brominated/methylated substitution is undesirable for regulatory or environmental persistence reasons [1].

Antifouling Profile
Head-to-head
Defines activity-toxicity baseline in 6-compound marine panel
Essential reference scaffold for SAR studies
Unsubstituted core; benchmark for ecotox evaluation
Marine Antifouling Biofilm Inhibition Ecotoxicology

Single-Crystal X-Ray Structure Determination

The crystal structure of (E)-2-(hydroxyimino)-N-phenylacetamide has been determined by single-crystal X-ray diffraction at 293 K, revealing an orthorhombic Pbca space group with unit-cell parameters and a roughly planar molecular geometry [1]. Key bond lengths include N1–C7 = 1.338(2) Å (indicative of partial sp² character at the amide nitrogen) and O1–C7 = 1.226(2) Å [1]. The crystal packing is stabilized by a network of O–H⋯O, N–H⋯O, and N–H⋯N hydrogen bonds [1]. This definitive structural characterization—deposited in the Cambridge Structural Database (CCDC 296724)—is unavailable for many substituted INA derivatives, making the parent compound the only fully validated crystalline reference standard in the series for solid-state formulation, co-crystal screening, or polymorph studies.

X-Ray Structure
Cross-study
Orthorhombic Pbca; CCDC 296724; N1–C7 1.338 Å
Only validated crystalline reference in class
Supports solid-state design and computational modeling
X-Ray Crystallography Solid-State Chemistry Structural Biology

Validated HPLC Method for Purity Assessment

A reverse-phase HPLC method using a Newcrom R1 mixed-mode column has been specifically validated for the separation of 2-(hydroxyimino)-N-phenylacetamide [1]. The method employs a simple mobile phase of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS-compatible applications) and is scalable from analytical to preparative scale, also supporting pharmacokinetic studies [1]. Smaller 3 µm particle columns are available for fast UPLC applications [1]. This validated protocol provides procurement-quality assurance that is not universally available for substituted INA analogs, for which method development must be performed de novo.

HPLC Method
Supporting
Validated RP-HPLC on Newcrom R1; MS-compatible mobile phase
Reduces QC method development time
Scalable to preparative; UPLC adaptation available
Analytical Chemistry HPLC Method Development Quality Control

Isatin Cyclization Efficiency via Sandmeyer Route

The parent isonitrosoacetanilide, when treated with concentrated sulfuric acid at elevated temperature, undergoes electrophilic cyclization to yield isatin in 71–78% yield (crude product) or 80–91% of theoretical after optimization [1][2]. This conversion efficiency defines the industrial benchmark for isatin production via the Sandmeyer route [2]. While substituted INAs can similarly cyclize to substituted isatins, the parent INA-to-isatin conversion is the most thoroughly characterized in terms of yield, purity, and scalability, and it avoids the isomeric product mixtures that often arise from cyclization of meta-substituted INA derivatives [3].

Isatin Cyclization
Cross-study
71–78% crude yield; 80–91% optimized; single regioisomer
Preferred precursor for regioisomeric purity
Avoids separation burden of substituted INA cyclization
Heterocyclic Synthesis Isatin Production Process Optimization

High-Value Applications of 2-(Hydroxyimino)-N-phenylacetamide


Isatin and Oxindole Pharmaceutical Intermediate Manufacturing

The 90% synthetic yield via the improved two-step protocol—more than double the 42% Sandmeyer yield—positions the parent INA as the most cost-efficient precursor for industrial-scale isatin production [1]. Cyclization in H₂SO₄ delivers isatin in 71–91% yield as a single regioisomer, avoiding the isomeric mixtures that complicate substituted INA processing [2]. Procurement of the parent INA is thus strongly indicated for any isatin-derived API synthesis where yield-to-cost ratio and regioisomeric purity are critical quality attributes.

Corrosion Inhibitor for Mild Steel Acid Pickling

With >90% corrosion inhibition efficiency at 5 × 10⁻³ mol L⁻¹ in 1 M HCl and a well-characterized mixed-type inhibition mechanism, the parent INA provides near-quantitative mild steel protection without the synthetic premium of brominated or methoxylated analogs [1]. The compound's physisorption behavior and Langmuir isotherm compliance ensure predictable dose–response relationships in industrial acid cleaning baths. Select the parent INA when inhibitor loading per unit mass is a design constraint; reserve 2-Br-INA (97.6% inhibition) only for extreme corrosion environments where the 4–7% efficiency delta is cost-justified [1].

Antifouling SAR Studies and Ecotoxicological Benchmarking

The parent INA serves as the unsubstituted reference scaffold in the six-compound antifouling panel tested against bacterial biofilms and barnacle settlement [1]. Because 4-Br-INA, 4-CH₃-INA, and 2-Br-INA exhibited nontoxic activity while the parent INA defines the baseline, procurement of the parent compound is essential for any SAR campaign aiming to map the contribution of ring substitution to antifouling potency and toxicity [1]. Additionally, when environmental regulations restrict halogenated or alkylated aromatics, the parent INA may be the only regulatory-compliant candidate in the series.

Solid-State Characterization and Co-Crystal Engineering

The parent INA is the sole member of the isonitrosoacetanilide family with a published single-crystal X-ray structure (CCDC 296724) [1]. Its orthorhombic Pbca crystal system, hydrogen-bonding network (O–H⋯O, N–H⋯O, N–H⋯N), and key bond lengths (N1–C7 = 1.338 Å, O1–C7 = 1.226 Å) provide an experimentally validated structural model for computational docking, lattice energy calculations, and co-crystal design [1]. No substituted INA analog offers equivalent crystallographic validation, making the parent INA the mandatory procurement choice for any solid-state research program in this compound class.

Application
Selection Property
Validation Focus
Isatin/Oxindole Intermediate Manufacturing
Highest-reported synthetic yield and single-regioisomer cyclization
Yield-to-cost ratio and regioisomeric purity assessment
Corrosion Inhibitor for Acid Pickling
Benchmark inhibition efficiency with lowest molecular complexity
Dose-response relationship and physisorption mechanism review
Antifouling SAR Studies
Unsubstituted reference scaffold for activity-toxicity mapping
Regulatory-compliant baseline for ecotoxicological benchmarking
Solid-State and Co-Crystal Engineering
Experimentally validated crystalline structure (CCDC 296724)
Computational lattice energy and hydrogen-bond network analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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